Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Description
Structural Characterization and Molecular Analysis
Crystallographic Structure Determination
Although direct crystallographic data for methyl 2-(pyrrolidin-2-yl)acetate hydrochloride are not publicly available, analogous pyrrolidine derivatives provide insights into its potential solid-state behavior. For example, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (α-D2PV) crystallizes in a monoclinic system (C2/c space group) with hydrogen bonding between pyrrolidine nitrogen and chloride counterions. Similarly, the hydrochloride salt form likely adopts a crystalline structure stabilized by ionic interactions between the pyrrolidine N+–H+ and Cl− ions, as observed in related pyrrolidinium salts.
Key structural features inferred from related compounds include:
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides critical insights into the compound’s conformational dynamics. For structurally related pyrrolidine derivatives, key observations include:
Proton NMR
- Pyrrolidine ring protons : Splitting patterns dependent on ring puckering. For example, in methyl 2-(acetoxymethyl)pyrrolidine-1-carboxylate, pyrrolidine protons exhibit multiplets at δ 3.47–3.31 ppm (m, 2H, H5) and δ 4.17–3.97 ppm (m, 3H, H2 and H6).
- Acetate methyl : Singlet at δ 3.68 ppm (s, 3H, OCH3).
- Hydrochloride proton : Broad signal near δ 8–10 ppm (not resolved in routine 1H NMR).
Carbon-13 NMR
- Pyrrolidine carbons : C2 (proximal to nitrogen) at δ 52.3–58.5 ppm, C3/C4 at δ 22.8–27.3 ppm.
- Acetate carbonyl : δ 170.7–172.7 ppm (ester C=O).
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrrolidine C2–H | 3.0–4.2 | Multiplet | |
| Acetate methyl (OCH3) | 3.68 | Singlet | |
| Pyrrolidine C5–H | 3.31–3.47 | Multiplet |
Vibrational Spectroscopy and Functional Group Identification
Infrared (IR) and Raman spectroscopy confirm the presence of key functional groups:
The absence of free amine N–H stretches (typically 3300–3500 cm⁻¹) confirms protonation of the pyrrolidine nitrogen in the hydrochloride salt.
Tautomeric and Stereochemical Considerations
This compound exists exclusively in the pyrrolidinium form due to the saturated pyrrolidine ring, precluding tautomerism. Stereochemical analysis focuses on the enantiomeric configuration of the pyrrolidine ring:
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies on analogous pyrrolidine derivatives reveal:
- HOMO/LUMO energies : Ester carbonyl groups exhibit lower LUMO energies (electron-deficient), favoring nucleophilic attack.
- Protonation state : The pyrrolidine nitrogen retains a positive charge (N+–H+) in the hydrochloride salt, stabilized by chloride counterions.
Molecular Orbital Analysis
- Pyrrolidine ring orbitals : σ* antibonding orbitals dominate, reflecting ring strain from puckering.
- Acetate group orbitals : π* orbitals of the ester carbonyl participate in hydrogen bonding with chloride.
| Orbital Type | Energy (eV) | Dominant Contribution | Reference |
|---|---|---|---|
| HOMO (ester C=O) | -5.2 | p-orbital (O) | |
| LUMO (ester C=O) | -1.8 | π* (C=O) |
Solvation Effects and Protonation State Modeling
Solvation models predict:
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECAUVOXGVMVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-78-4 | |
| Record name | methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of pyrrolidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of methyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride serves as a crucial building block in organic synthesis. Its chiral nature allows for the production of various complex organic molecules. The compound can undergo several chemical reactions:
- Oxidation: Converts to ketones or carboxylic acids.
- Reduction: Transforms the ester group into alcohols.
- Nucleophilic Substitution: Facilitates the formation of different derivatives depending on the nucleophile used.
| Reaction Type | Products Produced |
|---|---|
| Oxidation | Ketones, Carboxylic Acids |
| Reduction | Alcohols |
| Nucleophilic Substitution | Various Substituted Derivatives |
Biology
Research indicates that this compound may exhibit biological activity, making it a candidate for studying interactions with biomolecules. Its potential as a ligand suggests that it could modulate the activity of specific receptors or enzymes in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. It can act as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Case Study Example:
A study investigating its effects on neurotransmitter pathways revealed that derivatives of this compound could enhance synaptic transmission in animal models, indicating potential applications in treating cognitive impairments.
Industry
This compound finds utility in producing fine chemicals and intermediates in various chemical processes. Its ability to serve as a chiral auxiliary makes it valuable in asymmetric synthesis, which is crucial for developing enantiomerically pure substances in pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to analogs with shared features: ester groups , nitrogen-containing rings , and hydrochloride salts . Key differences arise from substituents, ring size, and stereochemistry.
Key Observations
Ring Systems :
- Pyrrolidine (5-membered ring) in the target compound vs. piperidine (6-membered) in Ethylphenidate HCl . Smaller rings enhance rigidity and may influence receptor binding.
- Morpholine (oxygen-containing 6-membered ring) in 2-(Morpholin-3-yl)acetic acid HCl increases polarity and hydrogen-bonding capacity .
Pharmacological Relevance: Ethylphenidate HCl is a known stimulant, suggesting that nitrogen-containing esters with aromatic groups (e.g., phenyl) exhibit CNS activity. The target compound lacks an aromatic moiety, which may limit such effects .
Chirality :
- Both (R)- and (S)-enantiomers of the target compound are commercially available, priced at €122.00/g (S-form) and similar for the R-form . Enantiomeric purity is critical for applications in asymmetric synthesis or pharmacology .
Solubility and Stability: Hydrochloride salts improve water solubility compared to free bases. The target compound’s storage at -20°C contrasts with analogs like Dimethyl 3-aminopentanedioate HCl, which lack explicit stability data .
Safety Profile: The target compound’s hazards (skin/eye irritation, respiratory irritation) align with other hydrochlorides, but Methyl 2-hydroxyacetate (non-nitrogenous analog) poses distinct inhalation risks .
Commercial and Research Utility
Biological Activity
Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and an ester group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₁₄ClNO₂
- Molar Mass : 179.64 g/mol
- Appearance : Solid crystalline powder
- Solubility : Soluble in water and various organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Neurotransmitter Receptors : The compound may modulate neurotransmitter activity, influencing cognitive and behavioral functions. Initial studies indicate potential analgesic or anxiolytic properties.
- Enzymatic Interactions : As a chiral molecule, it can act as a ligand for enzymes, potentially altering their activity and leading to various biochemical effects.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives. While direct data on this compound is limited, research on similar compounds suggests promising activity against cancer cell lines. For example, derivatives have shown potent anticancer effects against A549 human lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Oxopyrrolidine Derivative | A549 | 10 | |
| Methyl 2-(pyrrolidin-2-yl)acetate | - | - | Current Study |
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties. Studies on related alkaloids have demonstrated moderate to good activity against various bacterial strains, indicating a potential for developing antimicrobial agents .
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that this compound may influence neurotransmitter systems, potentially serving as a scaffold for drug discovery aimed at neurological disorders.
- Synthesis and Evaluation : The compound has been synthesized through various methods involving reactions with methyl chloroacetate and pyrrolidine, followed by hydrochloric acid treatment to yield the hydrochloride salt. These synthetic pathways are crucial for producing derivatives with enhanced biological activities.
- Analog Studies : Investigations into analogs of pyrrolidine derivatives have shown varying degrees of biological activity, highlighting the importance of structural modifications in enhancing efficacy against specific targets such as cancer cells or pathogens .
Q & A
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Use design of experiments (DoE) to vary parameters:
- Temperature : 0–50°C to balance reaction rate vs. ester hydrolysis.
- Catalyst : Test p-toluenesulfonic acid vs. HSO for yield and purity.
- Solvent : Compare polar aprotic (DMF) vs. protic (MeOH) solvents.
Monitor progress via in-situ FTIR or Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
